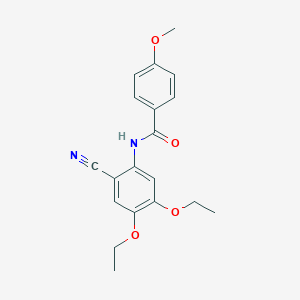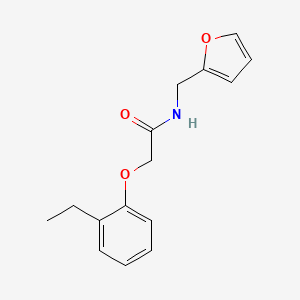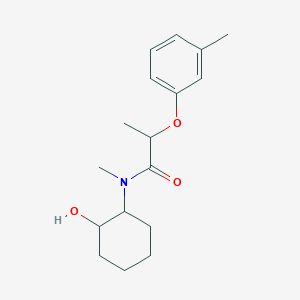
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Highly Sensitive Fluorescent Probes
Compounds related to N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide have been synthesized for selective detection of ions such as Cu²⁺ in aqueous solutions. These fluorescent probes exhibit high selectivity for Cu²⁺ over other biologically relevant metals, demonstrating their potential for environmental and biological applications (Zhou Peng, 2010).
Synthesis and Biological Evaluation of Innovative Derivatives
A series of innovative coumarin derivatives containing the thiazolidin-4-one ring were synthesized, highlighting a method for preparing key intermediates and exploring their biological properties. These compounds have been evaluated for their antibacterial activity, indicating their potential as pharmaceutical agents (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).
Chemosensors for Metal Ions
Novel fluorescent chemosensors based on coumarin fluorophores have been developed for selective detection of metal ions such as Cu²⁺ and H₂PO₄⁻. These studies showcase the potential of coumarin-based compounds in developing sensitive and selective sensors for environmental monitoring and diagnostic purposes (Xianjiao Meng et al., 2018).
Synthesis of Aromatic Polyamides with Photosensitive Groups
Research has been conducted on the synthesis of aromatic polyamides incorporating coumarin chromophores, demonstrating their potential in materials science. These polymers exhibit photosensitive properties, making them suitable for applications in photolithography and as materials with tunable physical properties (M. Nechifor, 2009).
Thermostability and Luminescence of Metal-Organic Frameworks
Studies on carboxylate-assisted ethylamide metal–organic frameworks have explored their thermostability and luminescence properties. Such research underscores the importance of coumarin derivatives in the design of new materials with potential applications in sensing, catalysis, and light-emitting devices (Gong-ming Sun et al., 2012).
作用機序
The mechanism of action of this compound would depend on its intended use or biological activity. Both chromenes and dihydropyridines have been studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Safety and Hazards
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-20-8-7-15(10-17(20)21)18(22)19-11-13-9-14-5-3-4-6-16(14)23-12-13/h3-8,10,13H,2,9,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAMISYLWZTXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C(=O)NCC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)


![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)
![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)
![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)


![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)